molecular formula C20H17NO B12582078 2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 344930-76-3

2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B12582078
CAS No.: 344930-76-3
M. Wt: 287.4 g/mol
InChI Key: VHGZNJFGPRPWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties

Preparation Methods

The synthesis of 2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The Fischer method is commonly used for the initial formation of the tetrahydrocarbazole core . The oxidation step can be performed using various oxidizing agents, such as hypervalent iodine compounds, hydrogen peroxide, or selenium (IV) oxide . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: Various substituents can be introduced into the aromatic ring or the carbazole core using electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:

    6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: (DMTCO)

    5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: (MDDCO)

These compounds share similar structural features but differ in their substituents, which can lead to variations in their photophysical properties and biological activities . The uniqueness of this compound lies in its specific benzylidene and methyl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

344930-76-3

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-benzylidene-7-methyl-4,9-dihydro-3H-carbazol-1-one

InChI

InChI=1S/C20H17NO/c1-13-7-9-16-17-10-8-15(12-14-5-3-2-4-6-14)20(22)19(17)21-18(16)11-13/h2-7,9,11-12,21H,8,10H2,1H3

InChI Key

VHGZNJFGPRPWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.